![molecular formula C11H11ClN2O3S B1332941 Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 89567-06-6](/img/structure/B1332941.png)
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H11ClN2O3S . It is used in research and has a molecular weight of 286.73 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives . The chloromethyl derivative was subjected to nucleophilic substitution by its reaction with morpholine, piperidine, or aniline resulting in the corresponding 2-substituted pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.73 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis of Acyclic Nucleosides
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is used in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry due to their potential therapeutic applications .
Anti-Cancer Research
This compound has been utilized in the creation of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that exhibit inhibitory effects on cell proliferation in human cancer cell lines such as MCF-7 and HCT116 .
Anti-Inflammatory Activities
Research developments have shown that pyrimidine analogs synthesized from this compound can be assessed for their anti-inflammatory effects in various cell models .
Biological Activities
Pyrimidine derivatives containing this compound have a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal properties .
Anticancer Activity and SAR
Thiazolopyrimidine derivatives synthesized from this compound have shown excellent anticancer activity against human cancer cell lines and primary CLL cells by inducing cell death through apoptosis .
Synthesis and Functionalization
The compound is involved in the synthesis of new series of pyrano[2,3-d]pyrimidine scaffolds with potential for further functionalization and application in various biological fields .
properties
IUPAC Name |
ethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h3-4H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYRHNGDLDUAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368166 | |
Record name | Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
89567-06-6 | |
Record name | Ethyl 2-(chloromethyl)-1,4-dihydro-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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